(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine is an organic compound that belongs to the class of imines. This compound features a phenyl group attached to a methanimine moiety, which is further connected to a 2-[(prop-2-en-1-yl)oxy]ethyl group. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine typically involves the reaction of benzaldehyde with 2-[(prop-2-en-1-yl)oxy]ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation or chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of phenyl oxides or other oxidized derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function. The phenyl group may participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine: Unique due to its specific combination of functional groups.
Benzylamine: Similar structure but lacks the imine group.
Phenethylamine: Similar structure but lacks the imine and ether groups.
Uniqueness
This compound is unique due to the presence of both an imine and an ether group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other related compounds, making it a valuable subject for further research and application development.
Properties
CAS No. |
105427-38-1 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-phenyl-N-(2-prop-2-enoxyethyl)methanimine |
InChI |
InChI=1S/C12H15NO/c1-2-9-14-10-8-13-11-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2 |
InChI Key |
PSNAGXHECAMYBP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.